molecular formula C25H20Br2N2O2 B5343951 [(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate

[(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate

Cat. No.: B5343951
M. Wt: 540.2 g/mol
InChI Key: YZPLMWPOXVUAES-XQNSMLJCSA-N
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Description

[(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and bromophenyl groups

Properties

IUPAC Name

[(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Br2N2O2/c1-2-15-29-22-6-4-3-5-21(22)28-24(29)16-23(17-7-11-19(26)12-8-17)31-25(30)18-9-13-20(27)14-10-18/h3-14,16H,2,15H2,1H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPLMWPOXVUAES-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)Br)/OC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate typically involves multiple steps, starting with the preparation of the benzimidazole coreCommon reagents used in these reactions include bromine, phenylboronic acid, and palladium catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

[(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

[(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Its unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of [(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, potentially inhibiting their activity. The bromophenyl groups may enhance this binding through hydrophobic interactions and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate is unique due to the presence of both the benzimidazole and bromophenyl groups, which confer specific chemical and biological properties not found in simpler analogs.

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